

2-Hydroxy-6-methoxybenzal

Author: BenchChem Technic

Compound of Interest

Compound Name: 2-Hydroxy-6-methoxybenzaldehyde

Cat. No.: B112916

A-1 Technical Guide: 2-Hydroxy-6-methoxybenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **2-Hydroxy-6-methoxybenzaldehyde**, a pivotal aromatic aldehyde in organic synthesis. It details a validated synthesis protocol, explores its significant applications as a precursor in medicinal chemistry, and outlines essential safety and handling procedures. The guide also provides practical insights into the utility of this versatile chemical intermediate.

Chemical Identity and Structure

2-Hydroxy-6-methoxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and a methoxy group (-OCH₃).

Synonyms and Identifiers

For clarity and cross-referencing in research and procurement, the compound is known by several names and identifiers:

- Common Synonyms: 6-Methoxysalicylaldehyde, 6-Hydroxy-o-anisaldehyde[1][2]
- IUPAC Name: 2-hydroxy-6-methoxybenzaldehyde[3][4]
- CAS Number: 700-44-7[3][4]
- Molecular Formula: C₈H₈O₃[3][4]
- Molecular Weight: 152.15 g/mol [4]

Molecular Structure

The structure of **2-Hydroxy-6-methoxybenzaldehyde** features an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, influencing the reactivity of both the hydroxyl and aldehyde functional groups.

- SMILES: COc1cccc(O)c1C=O
- InChI Key: DZJPDDVDKXHRLF-UHFFFAOYSA-N[3][4]

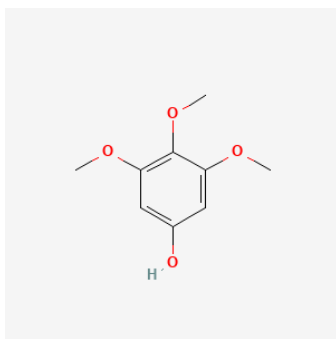


Figure 1. 2D Chemical Structure of **2-Hydroxy-6-methoxybenzaldehyde**.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for designing synthetic routes, purification strategies, and formulation studies

Property	Value
Physical State	Solid, Pale Yellow to Brown Crystals or Powder
Melting Point	41-43 °C
Boiling Point	262.9 ± 20.0 °C (Predicted)
Density	1.231 ± 0.06 g/cm ³ (Predicted)
Solubility	Slightly soluble in water. Soluble in Chloroform and Metha
pKa	7.79 ± 0.10 (Predicted)
Flash Point	> 230 °F (> 110 °C)

Synthesis and Mechanistic Insights

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry. While multiple routes to **2-Hydroxy-6-methoxybenzaldehyde** exist on established chemical principles, such as the Duff reaction or similar formylation techniques.

Experimental Protocol: Formylation of 2-Methoxyphenol

This protocol describes a conceptual pathway for the synthesis. The causality behind each step is explained to provide a deeper understanding of the

Objective: To synthesize **2-Hydroxy-6-methoxybenzaldehyde** by introducing a formyl group onto the 2-methoxyphenol ring.

Core Principle: The reaction utilizes an ortho-directing formylation agent, such as hexamethylenetetramine (urotropine) in an acidic medium (Duff reaction), directing the substitution primarily to the ortho position.

Materials:

- 2-Methoxyphenol (Guaiacol)
- Hexamethylenetetramine (Urotropine)
- Glycerol or Trifluoroacetic Acid (Solvent/Medium)
- Hydrochloric Acid (HCl) for hydrolysis
- Diethyl Ether or Ethyl Acetate (Extraction Solvent)
- Anhydrous Magnesium Sulfate (Drying Agent)

- Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a condenser and magnetic stirrer, combine 2-methoxyphenol and hexamethylglycerol.
 - **Causality:** Glycerol serves as a high-boiling, protic solvent that facilitates the reaction and helps to mediate the decomposition of hexamethylene triamine.
- **Heating and Reaction:** Heat the mixture to approximately 140-160°C with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC).
 - **Causality:** Thermal energy is required to drive the reaction, which involves the formation of an electrophilic iminium ion from the hexamine. This is the kinetically favored site of attack.
- **Hydrolysis:** Cool the reaction mixture to room temperature and add aqueous hydrochloric acid. Reheat the mixture under reflux for 15-30 minutes.
 - **Causality:** The initial product of the electrophilic aromatic substitution is a Schiff base (imine). Acidic hydrolysis is a critical step that cleaves this intermediate to release the amine.
- **Extraction and Workup:** After cooling, transfer the mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether. Wash the organic phase with water.
 - **Causality:** Extraction separates the organic product from the aqueous phase containing inorganic salts and other water-soluble impurities. The boiling point of the organic solvent is lower than that of the aqueous phase.
- **Drying and Concentration:** Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
 - **Causality:** Removal of all water is crucial before solvent evaporation to prevent yield loss and ensure the purity of the crude product.
- **Purification:** Purify the resulting crude solid/oil by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization if the product is a solid.
 - **Causality:** Purification is a self-validating step. The identity and purity of the final product must be confirmed by analytical methods such as ^1H NMR and IR.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **2-Hydroxy-6-methoxybenzaldehyde**.

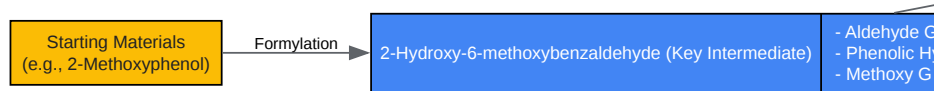
Applications in Drug Development and Research

2-Hydroxy-6-methoxybenzaldehyde is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of various pharmaceuticals and chemical transformations.

- **Precursor for Heterocyclic Compounds:** The aldehyde can undergo condensation reactions with various nucleophiles to form heterocyclic scaffolds.
- **Synthesis of Hemoglobin Modulators:** It is a documented intermediate in the synthesis of compounds that bind to hemoglobin and increase its oxygen affinity to treat sickle cell disease[8].
- **Antioxidant and Biological Studies:** The phenolic hydroxyl group imparts antioxidant properties, making the molecule and its derivatives subjects of study for their potential in treating inflammatory, anticancer, and antibacterial qualities, suggesting that derivatives of **2-hydroxy-6-methoxybenzaldehyde** could be fruitful areas of research.

Logical Relationship in Synthesis

The following diagram illustrates the role of **2-Hydroxy-6-methoxybenzaldehyde** as a foundational building block in the synthesis of advanced pharmaceuticals.

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Caption: Role as a key intermediate in pharmaceutical synthesis.

Safety and Handling

Proper handling of **2-Hydroxy-6-methoxybenzaldehyde** is crucial to ensure laboratory safety. It is classified as a substance that can cause skin and

- **Personal Protective Equipment (PPE):** Always wear protective gloves, safety goggles with side protection, and a lab coat when handling the compound.
- **Handling:** Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors[12]. Avoid contact with skin and eyes. Ventilate the area.
- **Storage:** Store in a tightly closed container in a cool, dry place. The compound is noted to be air-sensitive and should be stored under an inert atmosphere.
- **First Aid:**
 - **Skin Contact:** Take off contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
 - **Eye Contact:** Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention[11][13].
 - **Ingestion:** Rinse mouth with water and call a doctor. Do not induce vomiting[13][14].
 - **Inhalation:** Move the person to fresh air. If symptoms persist, seek medical advice[13][14].

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